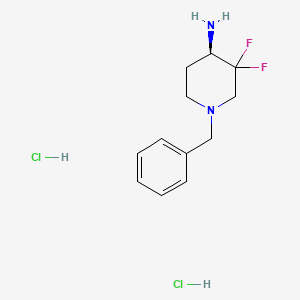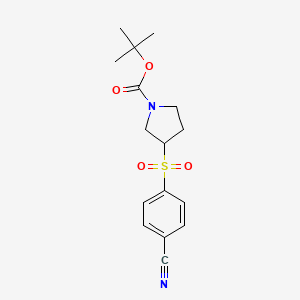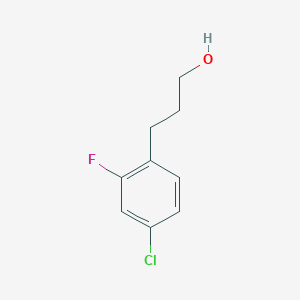
3-(4-Chloro-2-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluorobenzene.
Grignard Reaction: The 4-chloro-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chloro-2-fluorophenyl)propan-1-one.
Reduction: 3-(4-Chloro-2-fluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propan-1-ol
- 3-(4-Fluorophenyl)propan-1-ol
- 3-(4-Bromophenyl)propan-1-ol
Uniqueness
3-(4-Chloro-2-fluorophenyl)propan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can result in distinct chemical and biological properties compared to compounds with only one substituent
Properties
CAS No. |
377083-99-3 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 |
InChI Key |
JMNOLSBYEFUKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


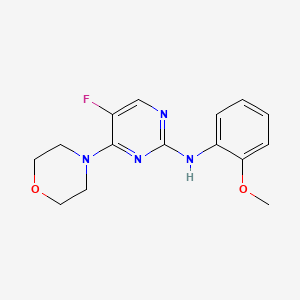
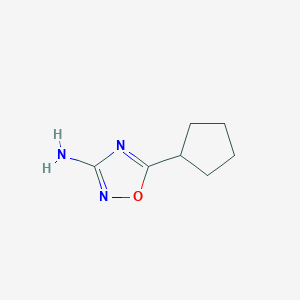
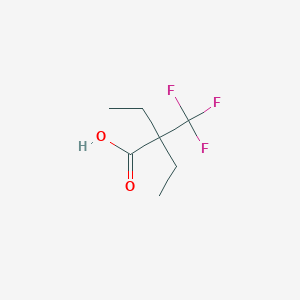
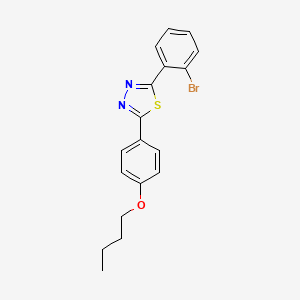
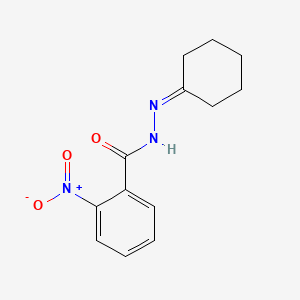

![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
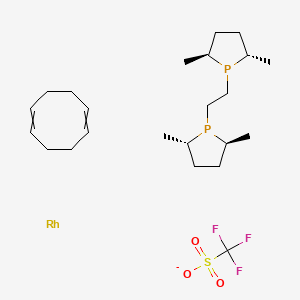
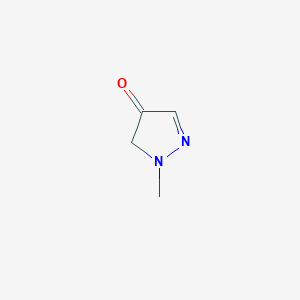
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
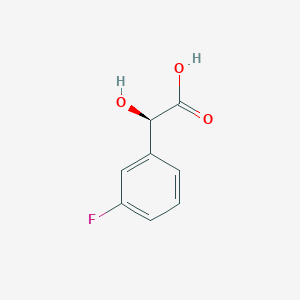
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
